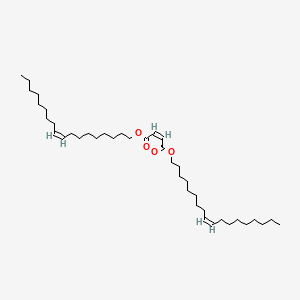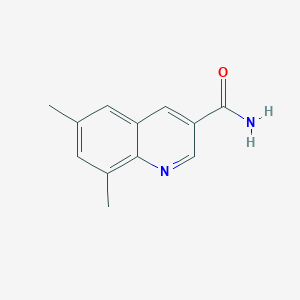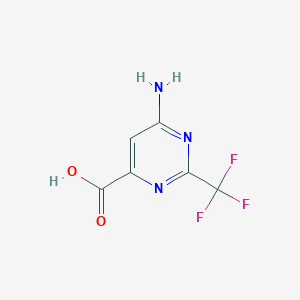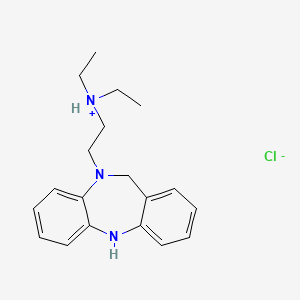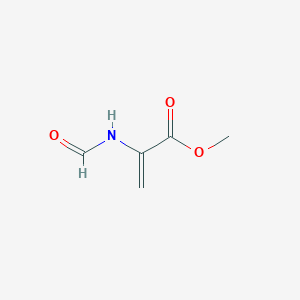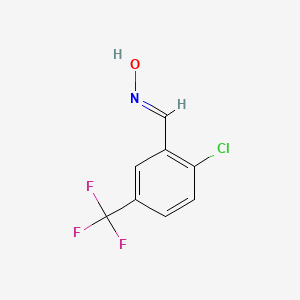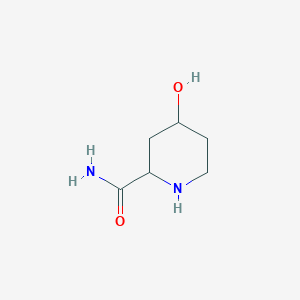
4-Hydroxypiperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxypiperidine-2-carboxamide is a chemical compound with the molecular formula C6H12N2O2. It contains a six-membered piperidine ring with a hydroxyl group at the fourth position and a carboxamide group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypiperidine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxypiperidine with a suitable carboxylating agent to introduce the carboxamide group. The reaction conditions often include the use of solvents like pyridine and catalysts to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-Hydroxypiperidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a building block for bioactive compounds.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-hydroxypiperidine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
4-Hydroxypiperidine: Lacks the carboxamide group but shares the piperidine ring structure.
Piperidine-2-carboxamide: Lacks the hydroxyl group but contains the carboxamide group.
4-Hydroxy-2-piperidone: Contains a ketone group instead of a carboxamide group
Uniqueness: 4-Hydroxypiperidine-2-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research .
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-hydroxypiperidine-2-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c7-6(10)5-3-4(9)1-2-8-5/h4-5,8-9H,1-3H2,(H2,7,10) |
InChI Key |
GPAZDGSPDSORHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


